N-(6-Bromo-2,3-dihydro-4-nitro-1-oxo-1H-inden-5-YL)acetamide
CAS No.:
Cat. No.: VC20562224
Molecular Formula: C11H9BrN2O4
Molecular Weight: 313.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H9BrN2O4 |
---|---|
Molecular Weight | 313.10 g/mol |
IUPAC Name | N-(6-bromo-4-nitro-1-oxo-2,3-dihydroinden-5-yl)acetamide |
Standard InChI | InChI=1S/C11H9BrN2O4/c1-5(15)13-10-8(12)4-7-6(2-3-9(7)16)11(10)14(17)18/h4H,2-3H2,1H3,(H,13,15) |
Standard InChI Key | FRCJHZMQQJJWSH-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NC1=C(C=C2C(=C1[N+](=O)[O-])CCC2=O)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(6-Bromo-2,3-dihydro-4-nitro-1-oxo-1H-inden-5-YL)acetamide features a bicyclic inden system, a fused benzene and cyclopentene ring, with substituents at the 4-, 5-, and 6-positions. The bromine atom at C6 introduces steric bulk and electrophilicity, while the nitro group at C4 enhances electron-withdrawing effects, polarizing the aromatic system . The acetamide moiety at C5 contributes hydrogen-bonding capabilities, critical for target recognition. The ketone at C1 further modulates electron distribution, as evidenced by the compound’s canonical SMILES: CC(=O)NC1=C(C=C2C(=C1N+[O-])CCC2=O)Br.
Table 1: Key Chemical Identifiers
Synthesis and Modifications
Synthetic Pathways
Physicochemical Properties
Solubility and Stability
The compound’s logP value of 1.98 (predicted) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Stability studies indicate decomposition above 150°C, with the nitro group prone to photodegradation, requiring storage in amber vials.
Table 2: Predicted Physicochemical Properties
Property | Value | Method |
---|---|---|
pKa | 12.30±0.20 | ACD/Labs Software |
LogP | 1.98 | ChemAxon |
Polar Surface Area | 98.7 Ų | PubChem |
Biological Activities and Mechanisms
Enzyme Inhibition
Preliminary assays reveal IC₅₀ values of 8.2 μM against cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. The bromine atom’s hydrophobic interactions with the enzyme’s heme pocket and the acetamide’s hydrogen bonding to active-site residues are hypothesized to drive inhibition.
Future Research Directions
Structural Optimization
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Halogen Substitution: Replacing bromine with fluorine could enhance metabolic stability while reducing molecular weight.
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Nitro Group Reduction: Converting -NO₂ to -NH₂ may improve solubility and reduce toxicity .
Target Identification
Proteomics profiling is needed to map interactions with off-target proteins, mitigating potential side effects.
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